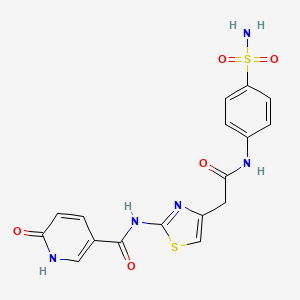

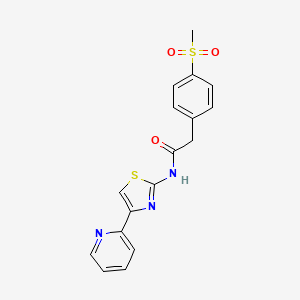

(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid, also known as Boc-protected boronic acid, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Catalysis and Synthesis

Boronic acids, including derivatives similar to (4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid, play a crucial role in catalysis and synthesis. They have been used in the synthesis of terphenylboronic acid derivatives for controlling stereochemistry in organic reactions, demonstrating their utility in recognizing anomers of 2-deoxyribofuranosides, indicating their potential in stereochemical control and molecular recognition processes (Yamashita et al., 1996). Further, boronic acids act as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation, showcasing their multifunctional applications (Zhang et al., 2017).

Flame Retardancy

Research has also explored the synthesis of boron-containing polymers, such as polyborosiloxanes, using phenylboronic acid and other monomers. These polymers demonstrate promising flame retardant properties, offering environmentally-safe, non-halogenated alternatives to traditional flame retardant materials. This underscores the significance of boronic acid derivatives in developing new materials with improved safety and environmental profiles (Mosurkal et al., 2011).

Analytical Chemistry

In analytical chemistry, derivatives of boronic acids, including silyl derivatives, have been utilized in the profiling and quantification of metabolites. For instance, a method involving the tert-butyldimethylsilyl derivatives has been developed for the simultaneous determination of major catecholamine metabolites and the estimation of a serotonin metabolite in urine. This method is particularly useful for the diagnosis and follow-up of patients with functional tumors and for pharmacokinetic studies, highlighting the role of boronic acid derivatives in enhancing analytical methodologies (Muskiet et al., 1981).

Organic Synthesis

Boronic acids are integral in the development of novel organic synthesis methodologies. They have been used as catalysts in various organic reactions, such as the esterification of alpha-hydroxycarboxylic acids, demonstrating their versatility and efficiency as catalysts in organic synthesis. This utility extends to the synthesis of complex organic molecules, underscoring their importance in the field of organic chemistry (Maki et al., 2005).

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain cis-diol groups . This interaction can lead to changes in the activity of these targets, potentially influencing various biological processes.

Biochemical Pathways

Given the general reactivity of boronic acids, it can be inferred that this compound may influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

The pharmacokinetic properties of boronic acids are generally influenced by their reversible binding to diols, which can affect their absorption and distribution . The tert-butyldimethylsilyl (TBDMS) group in the compound may enhance its lipophilicity, potentially influencing its absorption and distribution .

Result of Action

The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids, potentially influencing their interactions with targets . Additionally, the presence of diols in the environment can impact the compound’s stability and reactivity .

properties

IUPAC Name |

[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGHFGRXMHQTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)